molecular formula C10H12BrFO B13908670 1-Bromo-4-iso-butyloxy-3-fluorobenzene

1-Bromo-4-iso-butyloxy-3-fluorobenzene

Cat. No.: B13908670
M. Wt: 247.10 g/mol
InChI Key: XAVOLXDJLVSTFF-UHFFFAOYSA-N
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Description

1-Bromo-4-iso-butyloxy-3-fluorobenzene is a substituted aromatic compound featuring a bromine atom at position 1, a fluorine atom at position 3, and an iso-butyloxy group (OCH₂CH(CH₂)₂) at position 4 of the benzene ring. The iso-butyloxy substituent enhances lipophilicity compared to smaller alkoxy groups (e.g., methoxy), while fluorine and bromine modulate electronic effects, directing electrophilic substitution and facilitating cross-coupling reactions.

Properties

Molecular Formula

C10H12BrFO

Molecular Weight

247.10 g/mol

IUPAC Name

4-bromo-2-fluoro-1-(2-methylpropoxy)benzene

InChI

InChI=1S/C10H12BrFO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6H2,1-2H3

InChI Key

XAVOLXDJLVSTFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-iso-butyloxy-3-fluorobenzene typically involves the bromination of 4-iso-butyloxy-3-fluorobenzene. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a suitable catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-4-iso-butyloxy-3-fluorobenzene may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-iso-butyloxy-3-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-4-iso-butyloxy-3-fluorobenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-4-iso-butyloxy-3-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the iso-butyloxy group, contribute to the compound’s reactivity and ability to form stable intermediates. These interactions can influence various biochemical pathways and cellular processes, making the compound valuable in medicinal chemistry and drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Bromo-4-iso-butyloxy-3-fluorobenzene with three analogous brominated aromatic compounds, highlighting molecular properties, substituent effects, and safety data derived from available literature.

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Purity Key Properties/Safety
1-Bromo-4-iso-butyloxy-3-fluorobenzene C₁₀H₁₂BrFO Br (1), F (3), O-iso-butyl (4) 246.9* N/A High lipophilicity; electron-donating iso-butyloxy may stabilize intermediates.
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene C₇H₄BrFNO₃ Br (1), F (3), OCH₃ (2), NO₂ (4) 248.9* 95% Nitro group enhances electrophilic reactivity; requires stringent safety protocols .
1-Bromo-3-(prop-2-yn-1-yloxy)benzene C₉H₇BrO Br (1), O-propargyl (3) 211.06* N/A Propargyl group enables click chemistry; moderate volatility.
4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid C₉H₄BrClO₂S Br (4), Cl (3), COOH (2), S-heterocycle 307.56* N/A Carboxylic acid enhances solubility; sulfur atom alters electronic density.

*Calculated based on molecular formulas.

Key Findings:

  • Electronic Effects: The nitro group in 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene strongly withdraws electrons, activating the ring for nucleophilic substitution but deactivating it for electrophilic processes . Fluorine in both the target compound and 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene exerts an ortho/para-directing effect, influencing regioselectivity in further substitutions.
  • The carboxylic acid in 4-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid enhances aqueous solubility, whereas the target compound’s iso-butyloxy group favors organic solvents .
  • For example, 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene mandates immediate removal of contaminated clothing and medical consultation . Similar protocols are recommended for the target compound.

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